molecular formula C21H26N2O B4887106 1-(2-methylphenyl)-4-(4-phenylbutanoyl)piperazine

1-(2-methylphenyl)-4-(4-phenylbutanoyl)piperazine

Cat. No. B4887106
M. Wt: 322.4 g/mol
InChI Key: NGFSRVTVKPMWBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions that include the formation of piperazine rings through cyclization processes or the functionalization of existing piperazine structures. For example, studies have reported the synthesis of piperazine derivatives through chemoenzymatic approaches and condensation reactions, highlighting the versatility and adaptability of these synthetic routes to produce compounds with varying substituents and structural complexity (Gil, Bosch, & Guerrero, 1997).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms at opposite positions. This structural motif confers a degree of rigidity and a distinctive spatial arrangement conducive to interactions with biological targets. Crystal structure analysis provides detailed insights into the arrangement of atoms within the molecule and the spatial relationships that influence its chemical reactivity and interaction with receptors (Özbey, Kendi, Göker, & Tunçbilek, 1998).

Chemical Reactions and Properties

Piperazine derivatives can undergo various chemical reactions, including substitutions, additions, and cyclizations, allowing for the modification of the core structure and the introduction of functional groups that modulate the compound's properties. These reactions are essential for tailoring the compound's chemical behavior, solubility, and biological activity. The reactivity of the piperazine moiety and its derivatives is a subject of ongoing research, with studies exploring novel synthetic routes and reactions to expand the utility of these compounds (Aboussafy & Clive, 2012).

properties

IUPAC Name

1-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-18-8-5-6-12-20(18)22-14-16-23(17-15-22)21(24)13-7-11-19-9-3-2-4-10-19/h2-6,8-10,12H,7,11,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFSRVTVKPMWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Methylphenyl)piperazin-1-yl]-4-phenylbutan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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